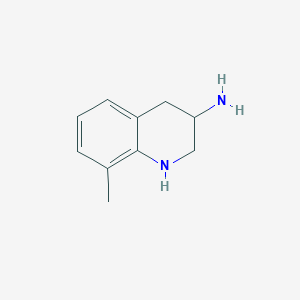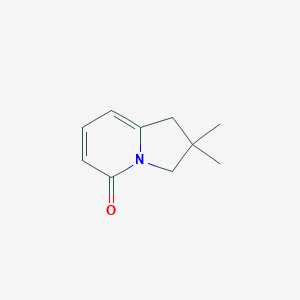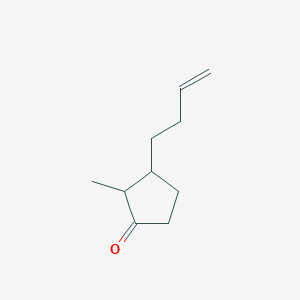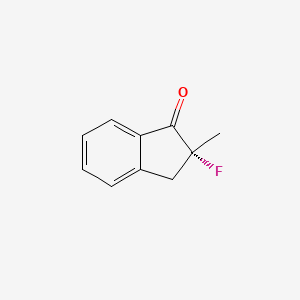
(R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Fluor-2-methyl-2,3-dihydro-1H-inden-1-on ist eine chirale fluorierte organische Verbindung. Sie zeichnet sich durch das Vorhandensein eines Fluoratoms, einer Methylgruppe und einer Dihydroindenonstruktur aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-2-Fluor-2-methyl-2,3-dihydro-1H-inden-1-on beinhaltet typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 2-Methyl-2,3-dihydro-1H-inden-1-on und einem Fluorierungsmittel.
Fluorierungsreaktion: Der Schlüsselschritt beinhaltet die Einführung des Fluoratoms. Dies kann unter kontrollierten Bedingungen mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) erreicht werden.
Chirale Trennung: Um das (R)-Enantiomer zu erhalten, können chirale Trennverfahren wie chirale Chromatographie oder die Verwendung chiraler Hilfsstoffe eingesetzt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von (R)-2-Fluor-2-methyl-2,3-dihydro-1H-inden-1-on kann großtechnische Fluorierungsprozesse mit kontinuierlichen Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungsverfahren kann die Effizienz der Produktion weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
(R)-2-Fluor-2-methyl-2,3-dihydro-1H-inden-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators in Alkohole oder Alkane umwandeln.
Substitution: Das Fluoratom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Wasserstoffgas (H2) mit einem Palladiumkatalysator
Substitution: Natriummethoxid (NaOMe), Kalium-tert-butoxid (KOtBu)
Hauptprodukte, die gebildet werden
Oxidation: Ketone, Carbonsäuren
Reduktion: Alkohole, Alkane
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil
Wissenschaftliche Forschungsanwendungen
(R)-2-Fluor-2-methyl-2,3-dihydro-1H-inden-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer fluorierter Verbindungen verwendet.
Biologie: Die Verbindung kann in der Untersuchung von Enzym-Substrat-Interaktionen und als Sonde in biochemischen Assays verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialmaterialien wie fluorierten Polymeren und modernen Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von (R)-2-Fluor-2-methyl-2,3-dihydro-1H-inden-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Fluoratom kann die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren verstärken, was zu veränderten biochemischen Signalwegen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluor-2-methyl-2,3-dihydro-1H-inden-1-on: Die nicht-chirale Version der Verbindung.
2-Methyl-2,3-dihydro-1H-inden-1-on: Fehlt das Fluoratom.
2-Fluor-2,3-dihydro-1H-inden-1-on: Fehlt die Methylgruppe.
Einzigartigkeit
(R)-2-Fluor-2-methyl-2,3-dihydro-1H-inden-1-on ist aufgrund seiner chiralen Natur und des Vorhandenseins sowohl eines Fluoratoms als auch einer Methylgruppe einzigartig. Diese Kombination von Merkmalen kann zu einer unterschiedlichen chemischen Reaktivität und biologischen Aktivität im Vergleich zu seinen nicht-chiralen oder nicht-fluorierten Gegenstücken führen.
Eigenschaften
Molekularformel |
C10H9FO |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(2R)-2-fluoro-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
LEYVNNXOQDJEJG-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@]1(CC2=CC=CC=C2C1=O)F |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





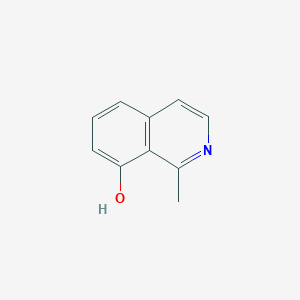
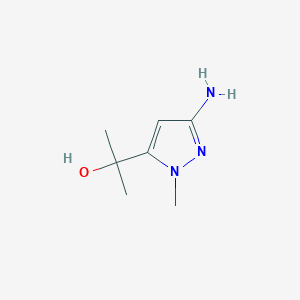
![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)


